(3S,6S)-2,7-Dimethyl-3,6-octanediol
Overview
Description
(3S,6S)-2,7-Dimethyl-3,6-octanediol is an organic compound characterized by its two hydroxyl groups attached to a carbon chain with specific stereochemistry. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol typically involves the stereoselective reduction of corresponding diketones or the dihydroxylation of alkenes. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved during the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of more reduced alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(3S,6S)-2,7-Dimethyl-3,6-octanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism by which (3S,6S)-2,7-Dimethyl-3,6-octanediol exerts its effects is primarily through its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating interactions with molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes.
Comparison with Similar Compounds
(3R,6R)-2,7-Dimethyl-3,6-octanediol: A stereoisomer with different spatial arrangement of atoms.
2,7-Dimethyl-3,6-octanediol: A compound with similar structure but without specific stereochemistry.
Uniqueness: (3S,6S)-2,7-Dimethyl-3,6-octanediol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for its applications in chiral synthesis and its biological activity.
Properties
IUPAC Name |
(3S,6S)-2,7-dimethyloctane-3,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGQVRKIRPFFP-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC[C@@H](C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129705-30-2 | |
Record name | (3S,6S)-2,7-Dimethyl-3,6-octanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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